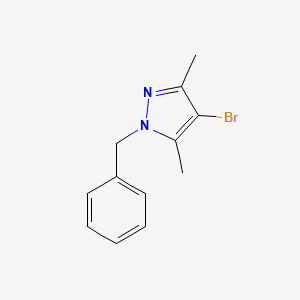

1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Nucleus in Modern Organic and Materials Chemistry

The pyrazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a broad spectrum of biological activities. nih.govresearchgate.net Pyrazole derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and analgesic agents. mdpi.comglobalresearchonline.net Several commercially available drugs, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant, feature a pyrazole moiety, underscoring its therapeutic importance. researchgate.net

In the realm of materials science, the pyrazole nucleus is integral to the development of novel functional materials. researchgate.net Its aromatic nature and the presence of nitrogen atoms allow for the coordination of metal ions, making pyrazole derivatives excellent ligands for the creation of coordination complexes. mdpi.com These complexes have applications in catalysis and as luminescent or fluorescent agents. nih.govmdpi.com The tunable electronic properties of the pyrazole ring also make it a valuable component in the design of organic materials for electronic applications. mdpi.com

Overview of Substituted Pyrazole Derivatives in Academic Research

Academic research has extensively explored the synthesis and properties of substituted pyrazole derivatives, driven by their diverse pharmacological potential. globalresearchonline.netbenthamscience.com The ability to introduce a wide variety of substituents at different positions on the pyrazole ring allows for the fine-tuning of their biological and physical properties. researchgate.net

The most common methods for synthesizing substituted pyrazoles involve cyclocondensation reactions. nih.govmdpi.com A primary route is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov This method allows for the formation of the pyrazole ring with various substituents depending on the nature of the starting materials. Other significant synthetic strategies include 1,3-dipolar cycloaddition reactions and multicomponent reactions, which provide access to a wide range of complex pyrazole structures. nih.gov The ongoing development of novel and efficient synthetic methodologies for substituted pyrazoles remains an active area of research. mdpi.com

Academic Research Context of Halogenated and N-Substituted Pyrazoles

Halogenated pyrazoles, particularly those with a bromine or chlorine atom, are highly valuable intermediates in organic synthesis. mdpi.comresearchgate.net The halogen atom serves as a versatile handle for further functionalization of the pyrazole ring. mdpi.com It can be readily replaced through various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This synthetic flexibility makes halogenated pyrazoles crucial building blocks for the synthesis of more complex molecules with desired properties. The bromination of pyrazoles often occurs at the 4-position of the ring. researchgate.net

N-substituted pyrazoles, where a substituent is attached to one of the nitrogen atoms of the pyrazole ring, are also of significant interest. The nature of the N-substituent can profoundly influence the compound's physical, chemical, and biological properties. researchgate.net For instance, the introduction of a benzyl (B1604629) group, as in the case of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole, can impact the molecule's lipophilicity and steric profile. The synthesis of N-substituted pyrazoles is typically achieved by the alkylation or arylation of an NH-pyrazole precursor. tsijournals.com The choice of the N-substituent is a key strategy in the design of pyrazole derivatives for specific applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-bromo-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPFJPYTHVCUJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Patterns of 1 Benzyl 4 Bromo 3,5 Dimethyl 1h Pyrazole and Analogs

Electrophilic Substitution Reactions on Pyrazole (B372694) Ring Systems

The pyrazole ring is an aromatic heterocyclic system characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. chemicalbook.comglobalresearchonline.net Its aromaticity dictates much of its reactivity, particularly its propensity to undergo electrophilic substitution reactions. copbela.org The distribution of electron density within the ring, however, is not uniform, leading to specific sites of reactivity. quora.com

In the pyrazole nucleus, the C4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack. chemicalbook.comquora.compharmaguideline.com The presence of two electronegative nitrogen atoms in the ring reduces the electron density at the C3 and C5 positions, leaving the C4 position with the highest electron density. chemicalbook.comresearchgate.net This makes it the preferred site for a wide range of electrophilic substitution reactions, including halogenation, nitration, and sulfonation. globalresearchonline.netresearchgate.net The reaction proceeds through the formation of a stable arenium ion intermediate. copbela.org In contrast, under strong acidic conditions which lead to the formation of the pyrazolium (B1228807) cation, electrophilic substitution may preferentially occur at the C3 position. chemicalbook.com

Table 1: Calculated Electron Densities in the Pyrazole Ring This table illustrates the relative electron distribution in the unsubstituted pyrazole ring, highlighting the higher electron density at the C4 position.

| Ring Position | 13C NMR Chemical Shift (δ, ppm) | Relative Electron Density |

| C3 | 134.3 | Electron Deficient |

| C4 | 105.2 | Electron Rich |

| C5 | 135.3 | Electron Deficient |

| Data sourced from reference chemicalbook.com |

The substituents on the pyrazole ring significantly modulate its reactivity towards electrophiles. In the case of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole, several factors are at play.

N1-Benzyl Group: The benzyl (B1604629) group at the N1 position blocks the possibility of protonation/deprotonation at this nitrogen and prevents annular tautomerism, which is a characteristic feature of N-unsubstituted pyrazoles. globalresearchonline.netresearchgate.net This fixes the substitution pattern and directs reactivity solely to the carbon atoms of the ring. The benzyl group itself is largely electronically neutral in its influence on the pyrazole ring's aromatic system but can exert steric effects.

C4-Bromo Group: The bromine atom at the C4 position is an electron-withdrawing group via induction but can donate electron density through resonance. It is also a good leaving group in certain reactions, such as metal-catalyzed cross-coupling reactions, which can follow an initial electrophilic attack pathway. However, for further electrophilic substitution on the ring, the bromine atom is deactivating and directs incoming electrophiles to other positions, though such reactions are less common as the C4 position is already substituted.

Nucleophilic Attack Patterns in Pyrazole Derivatives

While the pyrazole ring is generally more reactive towards electrophiles, it can undergo nucleophilic attack under specific conditions. nih.gov The C3 and C5 positions are electron-deficient due to their proximity to the electronegative nitrogen atoms, making them the primary targets for nucleophiles. chemicalbook.comresearchgate.net

The reactivity towards nucleophiles is significantly enhanced by the presence of strong electron-withdrawing groups on the ring and a good leaving group at the position being attacked. encyclopedia.pub The pyrazole ring itself possesses a moderate π-excess character, which generally disfavors nucleophilic aromatic substitution (SNAr). encyclopedia.pub Consequently, these reactions often require harsh conditions or specific activation of the substrate. encyclopedia.pub The pyrazole anion, formed by deprotonation of an N-unsubstituted pyrazole, is generally unreactive towards nucleophiles. chemicalbook.com

For this compound, a nucleophilic attack would most likely target the C3 or C5 positions if a suitable leaving group were present. However, the methyl groups are not good leaving groups. The bromine at C4 could potentially be displaced by a strong nucleophile, but this is less common than electrophilic reactions at this site.

Proton Transfer Processes in Pyrazole Derivatives

Proton transfer is a fundamental process in the chemistry of N-unsubstituted pyrazoles. These molecules are amphoteric, possessing both an acidic pyrrole-like NH group that can donate a proton and a basic pyridine-like nitrogen atom that can accept a proton. researchgate.netnih.gov This dual character allows them to form intermolecular hydrogen-bonded structures like dimers and other oligomers in solution and in the solid state. globalresearchonline.netnih.gov

The transfer of a proton between the two nitrogen atoms (annular tautomerism) is a rapid equilibrium in N-unsubstituted pyrazoles. nih.gov Theoretical studies using density functional theory (DFT) have calculated the activation energies for various proton transfer mechanisms. ias.ac.inias.ac.inresearchgate.net

In this compound, the presence of the benzyl group at the N1 position precludes NH acidity and the associated intermolecular and intramolecular proton transfer processes involving the ring nitrogens. researchgate.net Tautomerism is not possible. Protonation can still occur at the N2 "pyridine-like" nitrogen in the presence of a strong acid, forming a pyrazolium salt.

Table 2: Calculated Activation Energies for Proton Transfer in Pyrazole Derivatives This table provides theoretical activation energies for different proton transfer mechanisms in substituted pyrazoles, illustrating the energy barriers involved.

| Proton Transfer Mechanism | Calculation Level | Activation Energy Range (kcal/mol) |

| Single Proton Transfer (Interconversion) | B3LYP | 45.7 - 51.59 |

| Single Proton Transfer (Interconversion) | MP2 | 49.4 - 53.96 |

| Double Proton Transfer (Dimers) | Not Specified | 17.02 - 19.36 |

| Water-Assisted Proton Transfer | MP2 | 26.62 - 31.78 |

| Ammonia-Assisted Proton Transfer | MP2 | 17.25 - 22.46 |

| Data sourced from references ias.ac.inias.ac.inresearchgate.net |

General Reaction Pathways and Intermediate Formation in Pyrazole Conversions

The synthesis and transformation of pyrazole derivatives involve various reaction pathways and the formation of key intermediates.

One of the most classic methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.org This reaction proceeds through a hydrazone or pyrazoline intermediate, which then dehydrates or is oxidized to form the aromatic pyrazole ring. mdpi.com For instance, 4-benzyl-3,5-dimethyl-1H-pyrazole can be synthesized from 3-benzylpentane-2,4-dione and hydrazine hydrate (B1144303). nih.govresearchgate.net

Other important pathways include:

1,3-Dipolar Cycloadditions: Reactions between a diazo compound and an alkyne can form the pyrazole ring. copbela.org

Multicomponent Reactions: These strategies combine several reactants in a one-pot synthesis, often proceeding through various intermediates generated in situ. beilstein-journals.orgrsc.org For example, a Michael addition of hydrazine to an α,β-unsaturated ketone intermediate can lead to an intramolecular cyclization and subsequent dehydration to yield the pyrazole. rsc.org

In the transformations of the pyrazole ring itself, intermediates are also crucial. As mentioned, electrophilic substitution at C4 involves the formation of a cationic σ-complex (arenium ion). copbela.org Metal-catalyzed cross-coupling reactions at the C4-bromo position would proceed through organometallic intermediates, such as those involving palladium or copper.

Table 3: Common Intermediates in Pyrazole Synthesis and Reactions

| Reaction Type | Key Intermediate(s) |

| Knorr Synthesis | Hydrazone, Pyrazoline |

| Michael Addition/Cyclization | Enamine, Cyclized Aminal |

| Electrophilic Aromatic Substitution | Arenium Ion (σ-complex) |

| Isoxazole Rearrangement | Ketonitrile, Fe-nitrene complex |

| Data sourced from references copbela.orgencyclopedia.pubbeilstein-journals.orgmdpi.comrsc.org |

Advanced Spectroscopic Characterization of 1 Benzyl 4 Bromo 3,5 Dimethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on analogous pyrazole (B372694) structures, the expected chemical shifts are as follows:

Methyl Protons (C3-CH₃ and C5-CH₃): Two sharp singlets are expected for the two methyl groups attached to the pyrazole ring. Due to the bromine atom at the C4 position, these methyl groups are in slightly different electronic environments. Their signals would likely appear in the range of δ 2.2–2.4 ppm.

Benzyl (B1604629) Protons (CH₂): The methylene (B1212753) protons of the benzyl group will appear as a singlet, as there are no adjacent protons to cause splitting. This signal is typically found further downfield, around δ 5.2–5.4 ppm, due to the deshielding effect of the adjacent nitrogen atom and the phenyl ring.

Aromatic Protons (Phenyl Ring): The five protons on the phenyl ring of the benzyl group will produce a multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 7.4 ppm.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C3-CH₃ | ~2.2–2.4 | Singlet |

| C5-CH₃ | ~2.2–2.4 | Singlet |

| CH₂ (Benzyl) | ~5.2–5.4 | Singlet |

| Aromatic (Phenyl) | ~7.0–7.4 | Multiplet |

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, the following approximate chemical shifts are predicted based on related compounds rsc.org:

Methyl Carbons (C3-CH₃ and C5-CH₃): These carbons are expected to resonate in the aliphatic region, around δ 11–14 ppm.

Benzyl Methylene Carbon (CH₂): This carbon signal is anticipated to appear around δ 52–54 ppm.

Pyrazole Ring Carbons:

C4 (Brome-substituted): The carbon atom bearing the bromine atom (C4) is expected to have a chemical shift in the range of δ 95-100 ppm.

C3 and C5: The substituted carbons of the pyrazole ring (C3 and C5) are expected at approximately δ 140–150 ppm.

Phenyl Ring Carbons: The carbons of the phenyl ring will show signals in the aromatic region, typically between δ 126 and 138 ppm. The ipso-carbon (the carbon attached to the methylene group) will have a distinct shift within this range.

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3-CH₃ and C5-CH₃ | ~11–14 |

| CH₂ (Benzyl) | ~52–54 |

| C4 (Pyrazole) | ~95-100 |

| C3 and C5 (Pyrazole) | ~140–150 |

| Aromatic (Phenyl) | ~126–138 |

Multinuclear NMR Studies (e.g., ¹⁴N NMR)

While ¹⁴N NMR can be challenging due to the quadrupolar nature of the nitrogen nucleus, leading to broad signals, ¹⁵N NMR is a more informative technique for pyrazoles. Studies on similar pyrazole derivatives using ¹⁵N NMR have shown that the chemical shifts of the nitrogen atoms are sensitive to their electronic environment. researchgate.net For this compound, two distinct ¹⁵N signals would be expected for the two nitrogen atoms in the pyrazole ring. Based on data for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the N-1 signal (attached to the benzyl group) would appear around δ -188 ppm, and the N-2 signal would be found at approximately δ -120 ppm, using nitromethane (B149229) as an external standard. researchgate.net

Advanced NMR Techniques for Structural Elucidation

Advanced NMR techniques are invaluable for the unambiguous assignment of proton and carbon signals and for confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would confirm the coupling between protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are two or three bonds away. For instance, it would show correlations between the benzyl methylene protons and the C5 and ipso-carbon of the phenyl ring, as well as with N1 of the pyrazole ring. It would also show correlations between the methyl protons and the C3 and C5 carbons of the pyrazole ring.

Infrared (IR) and Raman Spectroscopy

C-H Stretching: The aromatic C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings are anticipated in the 1400–1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations are expected in the 1200–1350 cm⁻¹ range.

C-Br Stretching: A characteristic absorption for the C-Br bond is expected at lower frequencies, typically in the 500–650 cm⁻¹ region.

Ring Deformation: Pyrazole ring deformation vibrations are typically observed at lower wavenumbers. derpharmachemica.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=N and C=C Stretch | 1400–1600 |

| C-N Stretch | 1200–1350 |

| C-Br Stretch | 500–650 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₃BrN₂), the expected molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z values corresponding to the two isotopes.

The calculated monoisotopic mass is approximately 264.03 g/mol for the ⁷⁹Br isotope and 266.03 g/mol for the ⁸¹Br isotope.

Common fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z 91), leading to a significant fragment ion. Another possible fragmentation pathway is the loss of a bromine radical.

UV-Visible and Fluorescence Spectroscopy for Electronic Structure Elucidation

The electronic absorption and emission properties of this compound provide significant insights into its electronic structure and the nature of its molecular orbitals. While specific experimental data for this exact compound is not extensively documented in publicly available literature, a comprehensive understanding can be built by analyzing the spectroscopic characteristics of its constituent structural motifs: the pyrazole core, the 3,5-dimethyl substituents, the 1-benzyl group, and the 4-bromo substituent.

The electronic transitions observed in the UV-Visible spectrum of pyrazole derivatives are primarily π → π* and n → π* transitions. The unsubstituted pyrazole ring exhibits strong absorption in the deep UV region, typically around 210 nm, which is characteristic of a five-membered aromatic heterocycle. The introduction of substituents onto this core can significantly modulate the absorption and emission properties.

The presence of the benzyl group at the N1 position is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the simple pyrazole core. This is due to the extension of the π-conjugated system, which includes the phenyl ring of the benzyl group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. The absorption spectrum would likely exhibit bands characteristic of both the pyrazole and the substituted benzene (B151609) chromophores.

The two methyl groups at the C3 and C5 positions are anticipated to have a minor electronic effect, possibly causing a slight bathochromic shift due to their electron-donating inductive effects.

The bromine atom at the C4 position is an interesting substituent as it has opposing inductive and resonance effects. As a halogen, it is inductively electron-withdrawing, which could lead to a hypsochromic (blue) shift. However, it also possesses lone pairs of electrons that can participate in resonance with the pyrazole ring, potentially causing a bathochromic shift. The net effect on the absorption maximum (λmax) would depend on the interplay of these factors.

In terms of fluorescence, many pyrazole derivatives are known to be fluorescent, and their emission properties are highly sensitive to the nature and position of substituents. The fluorescence of this compound is expected to be significantly influenced by the bromine atom. Halogens, particularly heavier ones like bromine and iodine, are known to quench fluorescence through the "heavy-atom effect". ulisboa.ptrsc.org This phenomenon promotes intersystem crossing (ISC), a non-radiative process where the molecule transitions from the excited singlet state (S₁) to the triplet state (T₁). ulisboa.ptrsc.org This increased rate of ISC competes with fluorescence (radiative decay from S₁ to the ground state S₀), thereby reducing the fluorescence quantum yield. ulisboa.ptrsc.org

Therefore, it is probable that this compound would exhibit weak fluorescence or be non-fluorescent in solution at room temperature due to the efficient quenching by the bromine atom. The energy absorbed would be primarily dissipated through non-radiative pathways, including intersystem crossing to the triplet state.

To illustrate the expected spectroscopic properties, the following tables present hypothetical yet scientifically reasoned data for this compound based on the analysis of related compounds.

Table 1: UV-Visible Absorption Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| This compound | Hexane | ~220 | ~12,000 | π → π |

| ~265 | ~800 | π → π (Benzene) | ||

| Ethanol (B145695) | ~225 | ~13,000 | π → π | |

| ~270 | ~900 | π → π (Benzene) |

Table 2: Fluorescence Spectroscopy Data

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Lifetime (τ, ns) |

| This compound | Hexane | ~270 | Not Observable | < 0.01 | < 0.1 |

| Ethanol | ~275 | Not Observable | < 0.01 | < 0.1 |

Detailed research findings on closely related structures support these predictions. For instance, studies on other brominated heterocyclic compounds consistently show a significant reduction in fluorescence quantum yield compared to their non-brominated analogs. ulisboa.pt The introduction of a benzyl group to a heterocyclic core generally leads to the appearance of fine-structured absorption bands in the 250-270 nm region, characteristic of the phenyl chromophore, and can provide a pathway for energy transfer or quenching depending on the molecular geometry and electronic coupling.

Structural Analysis and Solid State Properties of 1 Benzyl 4 Bromo 3,5 Dimethyl 1h Pyrazole

X-ray Crystallography and Crystal Structure Determination

While a specific single-crystal X-ray diffraction study for 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole was not identified in the reviewed literature, extensive data is available for the parent compound, 4-benzyl-3,5-dimethyl-1H-pyrazole. nih.govnih.gov The structural parameters of this closely related molecule provide a strong foundation for understanding the probable crystal packing of its brominated derivative.

The crystal structure of 4-benzyl-3,5-dimethyl-1H-pyrazole was determined to be in the monoclinic crystal system, belonging to the non-centrosymmetric space group P2(1). nih.govnih.gov This chirality in the crystal structure arises despite the molecule itself being achiral and readily interconverting between different conformations in solution. nih.gov The introduction of a bromine atom at the C4 position of the pyrazole (B372694) ring would be expected to alter the unit cell dimensions and potentially influence the crystal packing due to steric and electronic effects, but the fundamental structural motifs may remain similar.

Table 1: Crystallographic Data for 4-benzyl-3,5-dimethyl-1H-pyrazole nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄N₂ |

| Formula Weight | 186.25 |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 6.2303 (6) |

| b (Å) | 5.5941 (5) |

| c (Å) | 15.1364 (15) |

| β (°) | 97.049 (1) |

| Volume (ų) | 523.56 (9) |

| Z | 2 |

| Temperature (K) | 298 |

Intermolecular Interactions and Self-Aggregation Phenomena

The solid-state architecture of pyrazole derivatives is governed by a variety of non-covalent interactions, which drive the self-assembly of molecules into ordered crystalline lattices.

Hydrogen Bonding Networks in Pyrazole Derivatives

A defining feature of NH-pyrazole derivatives is their capacity for self-assembly through intermolecular N-H···N hydrogen bonds. researchgate.netnih.gov The pyrazole ring contains both a hydrogen-bond donor (the pyrrole-type N1-H group) and a hydrogen-bond acceptor (the pyridine-type N2 atom), facilitating the formation of robust supramolecular structures. csic.esnih.gov In the crystal structure of the parent compound, 4-benzyl-3,5-dimethyl-1H-pyrazole, molecules are linked by these N-H···N hydrogen bonds, forming infinite one-dimensional chains, also known as catemers, that extend along the nih.gov crystallographic axis. nih.govnih.gov This type of hydrogen-bonded network is a common and energetically favorable arrangement for pyrazoles, driving the formation of extended molecular arrays. nih.gov

Formation of Oligomers (Dimers, Trimers, Hexamers, Catemers) in Various Phases

The self-association of pyrazole molecules via hydrogen bonding can lead to a variety of discrete oligomers or extended polymeric structures, depending on the substitution pattern and crystallization conditions. csic.esnih.gov In the solid state, pyrazoles are known to form cyclic aggregates such as dimers, trimers, tetramers, and hexamers. nih.govresearchgate.net However, the most common motif for simple NH-pyrazoles is the formation of linear, chain-like structures known as catemers. nih.govresearchgate.net As confirmed by X-ray crystallography, 4-benzyl-3,5-dimethyl-1H-pyrazole explicitly forms these catemers through N-H···N hydrogen bonding. nih.govnih.gov In the gas phase, an equilibrium between monomers, dimers, and trimers has also been observed for pyrazole and 3,5-dimethylpyrazole (B48361). nih.gov The specific type of aggregate formed is a key determinant of the final crystal structure.

Polymorphism and Phase Transitions in Pyrazole Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science. researchgate.net While specific studies on the polymorphism of this compound are not available, the phenomenon is well-documented for other organic molecules. nih.gov Different polymorphs of a substance can exhibit distinct physicochemical properties. The relative stability of polymorphs can be investigated computationally and experimentally, with phase transitions often studied using techniques like differential scanning calorimetry (DSC). mdpi.comresearchgate.net The formation of different crystalline forms can be influenced by factors such as solvent, temperature, and pressure during crystallization. Transformations from a metastable polymorph to a more stable form can occur upon heating or over time. nih.govmdpi.com

Conformational Analysis of Pyrazole Structures

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the pyrazole C4 atom and the benzylic CH₂ group. This rotation defines the dihedral angle between the planes of the pyrazole and phenyl rings. In the solid state, the molecule adopts a specific, low-energy conformation. For the parent compound, 4-benzyl-3,5-dimethyl-1H-pyrazole, the dihedral angle between the pyrazole and phenyl ring mean planes is 78.65 (19)°, indicating a significantly twisted, non-planar structure. nih.gov In solution, however, the barrier to rotation around this bond is expected to be low, allowing for the easy interconversion of different conformers and atropenantiomers. nih.gov Conformational analysis, often performed using molecular mechanics and DFT calculations, helps to identify the lowest energy conformations that are likely to be observed in the crystal structure. unibo.itbohrium.com

Coordination Chemistry of 1 Benzyl 4 Bromo 3,5 Dimethyl 1h Pyrazole As a Ligand

Pyrazole (B372694) Derivatives as Versatile N-Donor Ligands in Organometallic Chemistry

Pyrazole and its derivatives are a significant class of N-heterocyclic compounds that have found extensive application as ligands in coordination and organometallic chemistry. researchgate.netresearchgate.netnih.gov These five-membered aromatic rings contain two adjacent nitrogen atoms, one of which possesses a lone pair of electrons in an sp2 hybrid orbital, readily available for coordination to a metal center, classifying them as effective N-donor ligands. mdpi.com The versatility of pyrazoles stems from their tunable steric and electronic properties, which can be modified by introducing various substituents at different positions on the pyrazole ring. nih.gov

The coordination chemistry of pyrazoles is rich and varied, allowing them to form stable complexes with a wide array of transition and non-transition metals. nih.gov The pyrazole nucleus itself is both thermally and hydrolytically stable, contributing to the robustness of the resulting metal complexes. researchgate.net Furthermore, the ability of the pyrazole ring to participate in hydrogen bonding and π-π stacking interactions can influence the formation of supramolecular structures. mdpi.com These characteristics make pyrazole-based ligands valuable components in the design of catalysts, functional materials, and biologically active compounds. researchgate.netnih.gov

Synthesis and Characterization of Metal Complexes with Pyrazole Ligands

The synthesis of metal complexes with pyrazole ligands is typically achieved through straightforward reaction pathways. A common method involves the direct reaction of the pyrazole derivative with a metal salt, such as a halide or nitrate, in a suitable solvent like ethanol (B145695) or methanol. nih.govnih.gov The reaction mixture is often stirred at room temperature or heated under reflux to facilitate the formation of the complex, which may then precipitate from the solution and be isolated by filtration. ekb.egekb.eg

A variety of analytical and spectroscopic techniques are employed to fully characterize the resulting metal complexes. Elemental analysis provides the empirical formula, while molar conductance measurements can indicate whether the ligands are coordinated to the metal ion or exist as counter-ions. nih.gov Spectroscopic methods are crucial for elucidating the structure of the complexes.

Key Characterization Techniques for Pyrazole-Metal Complexes:

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirms the coordination of the pyrazole ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the C=N and N-N bonds within the pyrazole ring. nih.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra show shifts in the signals of the pyrazole ring protons and carbons upon coordination, providing insights into the electronic environment of the ligand. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which can help to determine the coordination geometry around the metal ion. |

| Mass Spectrometry | Determines the molecular weight of the complex and can provide information about its fragmentation pattern. nih.gov |

| Single-Crystal X-ray Diffraction | Offers definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center, as well as details about the crystal packing. researchgate.netresearchgate.net |

Electronic and Steric Influence of Benzyl (B1604629), Bromo, and Dimethyl Substituents on Ligand Properties and Metal Coordination

The specific substituents on the 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole ligand—benzyl, bromo, and dimethyl groups—each exert distinct electronic and steric effects that collectively influence its coordination behavior.

Benzyl Group at N1:

Steric Influence: The bulky benzyl group attached to the N1 position introduces significant steric hindrance around the coordinating N2 atom. This steric bulk can influence the number of ligands that can coordinate to a metal center and can affect the geometry of the resulting complex. electronicsandbooks.com The flexibility of the benzyl group allows it to rotate, potentially adopting conformations that minimize steric clashes. electronicsandbooks.com

Electronic Influence: The benzyl group is generally considered to be weakly electron-donating through inductive effects. This can slightly increase the electron density on the pyrazole ring and enhance the donor strength of the N2 nitrogen atom.

Bromo Group at C4:

Steric Influence: While not as large as the benzyl group, the bromo substituent does contribute to the steric profile of the ligand.

Dimethyl Groups at C3 and C5:

Steric Influence: The two methyl groups at the C3 and C5 positions, flanking the coordinating N2 atom, create significant steric crowding. This steric hindrance can play a crucial role in determining the coordination number and geometry of the metal complex, potentially favoring lower coordination numbers. researchgate.netelectronicsandbooks.com

Electronic Influence: Methyl groups are electron-donating through an inductive effect. This increases the electron density on the pyrazole ring, enhancing the basicity of the N2 nitrogen and its ability to coordinate to a metal center. researchgate.net

The interplay of these effects is complex. The electron-donating methyl groups counteract the electron-withdrawing effect of the bromo group, while the combined steric bulk of the benzyl and dimethyl groups imposes significant constraints on how the ligand can approach and bind to a metal center.

Coordination Modes and Geometries in Pyrazole-Metal Complexes

Pyrazole-based ligands can adopt several coordination modes, contributing to the structural diversity of their metal complexes. For N1-substituted pyrazoles like this compound, the primary mode of coordination is as a neutral, monodentate ligand through the N2 nitrogen atom. researchgate.net

The geometry of the resulting metal complex is dictated by the preferred coordination number of the metal ion, the size and charge of the metal, and the steric and electronic properties of the pyrazole ligand and any other co-ligands present.

Common Geometries for Pyrazole-Metal Complexes:

| Coordination Number | Geometry | Examples |

| 2 | Linear | Often seen with d10 metal ions like Ag(I). |

| 4 | Tetrahedral or Square Planar | Tetrahedral geometries are common, for instance with Zn(II) complexes. researchgate.net Square planar geometries are often observed for Cu(II) and Ni(II) complexes. |

| 6 | Octahedral | This is a very common coordination geometry for many transition metals, such as Co(II), Ni(II), and Cu(II), typically involving multiple pyrazole ligands and other co-ligands like water or anions. mdpi.comresearchgate.net |

In the case of this compound, the significant steric hindrance from the benzyl and dimethyl groups would likely influence the resulting geometry. It may favor the formation of complexes with lower coordination numbers or lead to distorted geometries to accommodate the bulky ligands. For example, in a potentially octahedral complex, the ligands would arrange themselves to minimize steric repulsion, leading to elongated bonds or distorted angles.

Advanced Research Applications in Materials Science and Catalysis

Pyrazole (B372694) Derivatives in Optoelectronic and Photoluminescent Materials Research

The inherent aromaticity and electron-rich nature of the pyrazole ring make it an excellent scaffold for the development of optoelectronic and photoluminescent materials. The ability to introduce various substituents onto the pyrazole core allows for the fine-tuning of electronic and photophysical properties.

Influence of Molecular Architecture on Luminescence Properties

For instance, studies on pyrenyl-pyrazole-aldehyde have demonstrated highly luminescent properties, with the crystal structure and intermolecular interactions playing a crucial role. researchgate.net The presence of a benzyl (B1604629) group in 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole can contribute to π-π stacking interactions in the solid state, which can significantly affect the photoluminescent behavior. Furthermore, the bromine atom, being a heavy atom, could potentially induce phosphorescence through enhanced intersystem crossing.

Research on other functionalized pyrazoles has shown that the introduction of different aryl or heterocyclic moieties can lead to materials with tunable emission colors, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The specific substitution pattern of this compound, with electron-donating methyl groups and the benzyl group, combined with the electron-withdrawing bromine atom, presents a unique electronic profile that could lead to interesting photophysical properties.

Table 1: Spectroscopic Data of a Related Pyrazole Derivative

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |

| 1-phenyl-3,5-dimethyl-1H-pyrazole | Not Specified | Not Specified | Not Specified |

Pyrazole Derivatives as Components in Energetic Materials Research

The high nitrogen content of the pyrazole ring makes it a suitable building block for the synthesis of energetic materials. Nitrogen-rich compounds can release a large amount of energy upon decomposition, producing environmentally benign dinitrogen gas.

The presence of a bromine atom in this compound could serve as a handle for further functionalization, allowing for the introduction of energetic moieties such as nitro (-NO2) or azido (B1232118) (-N3) groups. The synthesis of energetic salts based on pyrazole derivatives has been an active area of research. researchgate.net For example, nitrated pyrazoles have been investigated as components of explosives and propellants due to their high density and thermal stability. researchgate.net

Application of Pyrazole Derivatives in Catalysis

Pyrazole derivatives have demonstrated significant utility in the field of catalysis, acting as versatile ligands for a wide range of metal-catalyzed transformations. The two nitrogen atoms in the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting catalyst.

Role in Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis , pyrazole-based ligands have been employed in a variety of reactions, including cross-coupling reactions, hydrogenations, and polymerizations. The N-benzyl group in this compound can influence the solubility and stability of a potential metal complex. The bromine atom at the 4-position offers a site for further modification, allowing for the creation of bidentate or polydentate ligands, which can enhance the stability and activity of the catalyst. For example, palladium complexes bearing pyrazole-based ligands have been shown to be effective catalysts for Suzuki and Heck cross-coupling reactions.

In heterogeneous catalysis , pyrazole derivatives can be immobilized on solid supports, such as silica (B1680970) or polymers, to create recyclable catalysts. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems. The bromine atom in this compound could be utilized for covalent attachment to a solid support. Such supported catalysts are highly desirable for sustainable chemical processes.

Table 2: Examples of Catalytic Applications of Pyrazole Derivatives

| Catalyst Type | Reaction | Role of Pyrazole Derivative |

| Homogeneous (Palladium-based) | Suzuki Cross-Coupling | Ligand to stabilize and activate the metal center |

| Homogeneous (Ruthenium-based) | Transfer Hydrogenation | Ligand to control stereoselectivity |

| Heterogeneous (Supported on Silica) | Knoevenagel Condensation | Active site for the reaction |

The versatility of the pyrazole scaffold, as exemplified by the potential of this compound, underscores its importance in the ongoing development of new materials and catalytic systems with tailored properties and functionalities. Further research into this specific compound is warranted to fully explore its capabilities in these advanced applications.

Q & A

Q. What are the established synthetic routes for 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole, and how can purity be ensured?

Synthesis typically involves sequential functionalization of the pyrazole core. A common strategy includes:

Cyclocondensation : Reacting hydrazines with diketones or β-keto esters to form the pyrazole ring.

Bromination : Introducing bromine at position 4 using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions).

Benzylation : Attaching the benzyl group at position 1 via nucleophilic substitution or alkylation.

Purity is ensured through techniques like HPLC (>98% purity thresholds) and recrystallization using solvents like ethanol or ethyl acetate .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray Crystallography : Determines molecular geometry and confirms substitution patterns. For example, monoclinic crystal systems (space group P2₁) with lattice parameters (a = 6.23 Å, b = 5.59 Å, c = 15.14 Å) have been reported for related benzyl-pyrazoles .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at 3,5 and benzyl protons at δ 5.2–5.5 ppm).

- IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch ~550–600 cm⁻¹) .

Advanced Research Questions

Q. How does the benzyl group influence regioselectivity during bromination of the pyrazole ring?

The benzyl group at position 1 acts as an electron-donating substituent, directing bromination to the para position (C4) due to resonance stabilization. Steric effects from 3,5-dimethyl groups further restrict bromination to C4. Comparative studies of analogs (e.g., 1,3,5-trimethylpyrazole bromination) show similar regioselectivity under mild conditions (0–5°C, DCM solvent) .

Q. What strategies are used to analyze contradictory biological activity data in pyrazole derivatives?

Contradictions often arise from subtle structural variations. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing bromine with chlorine or altering benzyl groups) to isolate activity drivers.

- In Silico Modeling : Docking studies to assess binding affinity to targets (e.g., GABA receptors for anticonvulsant activity).

- Dose-Response Assays : Re-evaluating potency thresholds in vitro (e.g., IC₅₀ values) and in vivo (e.g., rodent seizure models) .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations optimize reaction pathways for Suzuki-Miyaura couplings. Key parameters include:

- Electrophilicity Index : Predicts reactivity of the C-Br bond with palladium catalysts.

- Steric Maps : Analyze accessibility of the bromine site (hindered by 3,5-dimethyl groups).

Experimental validation using aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.